(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Medicinal chemistry Physicochemical profiling Halogen bonding

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (CAS 445302-55-6) is an N1‑arylated imidazole bearing a C4‑hydroxymethyl substituent. Its molecular formula is C₁₀H₉BrN₂O and its molecular weight is 253.09 g/mol.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B11772872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=C2)CO)Br
InChIInChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2
InChIKeyXNLZDUGORXHGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol: Core Chemical Identity and Procurement-Relevant Profile


(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (CAS 445302-55-6) is an N1‑arylated imidazole bearing a C4‑hydroxymethyl substituent. Its molecular formula is C₁₀H₉BrN₂O and its molecular weight is 253.09 g/mol . The compound belongs to the 1‑aryl‑1H‑imidazole‑4‑methanol class, which has been claimed as a pharmacophoric scaffold in patents describing steroid C₁₇,₂₀‑lyase inhibitory activity [1]. Commercially, it is supplied as a research intermediate with typical purities of ≥97% .

Why Generic Substitution of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol with In‑Class Analogs Is Scientifically Unsound


In‑class 1‑aryl‑1H‑imidazole‑4‑methanols cannot be interchanged without quantitative scrutiny because the para‑halogen substituent on the phenyl ring modulates both electronic and steric properties that control downstream reactivity and biological target engagement. The bromine atom in the target compound carries a larger van der Waals radius (1.85 Å) and higher polarizability than chlorine (1.75 Å) or fluorine (1.47 Å), which directly affects halogen‑bonding capability and lipophilicity [1]. Furthermore, the C4‑hydroxymethyl group is a versatile synthetic handle that is absent in the simpler 1‑(4‑bromophenyl)‑1H‑imidazole scaffold . A patent family specifically covering 1‑substituted phenyl‑1‑(1H‑imidazol‑4‑yl) alcohols demonstrates that the presence and position of the hydroxymethyl moiety are critical for steroid C₁₇,₂₀‑lyase inhibitory activity, and substitution with analogs lacking this functional group or bearing a different halogen is not supported by the disclosed structure‑activity relationships [2]. These structural distinctions translate into non‑interchangeable procurement requirements, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol: Comparator-Based Differentiation


Halogen-Dependent Lipophilicity and Reactivity Differentiation: Bromophenyl vs. Chlorophenyl and Fluorophenyl Analogs

The 4‑bromophenyl substituent confers distinct lipophilicity and polarizability relative to the 4‑chlorophenyl and 4‑fluorophenyl analogs . The target compound is predicted to have a higher calculated LogP than (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol (CAS 445302-50-1, MW 208.64) and (1-(4-fluorophenyl)-1H-imidazol-4-yl)methanol (MW 192.19), which directly impacts membrane permeability and pharmacokinetic behavior . The larger polarizable bromine atom also enhances halogen‑bond donor capacity, a feature exploited in fragment‑based drug design [1]. These differences are class‑level inferences drawn from the established physicochemical trends of haloarenes.

Medicinal chemistry Physicochemical profiling Halogen bonding

Regioisomeric Scaffold Differentiation: 1‑(4‑Bromophenyl)‑1H‑imidazol‑4‑yl vs. 2‑(4‑Bromophenyl)‑1H‑imidazol‑4‑yl Methanol

The position of the 4‑bromophenyl group on the imidazole ring (N1 vs. C2) determines the compound's chemical identity and subsequent reactivity . The target compound (CAS 445302-55-6) is the N1‑substituted isomer, whereas [2‑(4‑bromophenyl)‑1H‑imidazol‑4‑yl]‑methanol (CAS 1158700-67-4) is the C2‑substituted regioisomer . While both share the molecular formula C₁₀H₉BrN₂O and molecular weight 253.1, they are distinct chemical entities with different synthetic entry points and divergent reactivity in cross‑coupling and nucleophilic substitution reactions. For example, the N1‑aryl imidazole nitrogen lone pair is more available for metal coordination than the C2‑aryl isomer, which can influence catalytic applications [1].

Synthetic chemistry Regioisomerism Building block fidelity

Functional Group Differentiation: Hydroxymethyl vs. Aminomethyl Analogs in Downstream Derivatization

The C4‑hydroxymethyl group on the target compound provides a neutral, protic nucleophilic handle that can be selectively oxidized, esterified, or etherified without the competing side reactions often observed with amine‑based analogs [1]. The corresponding aminomethyl derivative, (1‑(4‑bromophenyl)‑1H‑imidazol‑4‑yl)methanamine (CAS 1368687-14-2, MW 252.11), offers different reactivity (nucleophilic amine vs. alcohol) and distinct purification behavior . Although no direct comparative kinetic data are available for these two specific compounds, the well‑established reactivity differences between benzylic alcohols and benzylic amines support a qualitative differentiation in multi‑step synthesis planning.

Synthetic handle Derivatization efficiency Click chemistry

Patent‑Claimed Scaffold for Steroid C₁₇,₂₀‑Lyase Inhibition: Absence of Halogen‑Substituted Analogs in the Same Claim Scope

US Patent US6518257B1 explicitly claims a series of 1‑substituted phenyl‑1‑(1H‑imidazol‑4‑yl) alcohols as steroid C₁₇,₂₀‑lyase inhibitors for the treatment of prostatism and hormone‑dependent cancers [1]. Although the patent does not provide IC₅₀ values for individual compounds, the generic Markush structure encompasses the target compound's scaffold, and the specification teaches that substitution on the phenyl ring modulates inhibitory potency [2]. Notably, the closest prior art imidazole‑based C₁₇,₂₀‑lyase inhibitors lack the 4‑hydroxymethyl substituent, indicating that the target compound occupies a distinct chemical space within the patent landscape [3].

Enzyme inhibition Prostate cancer Patent SAR

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from multiple vendors with documented purity ≥97% . In contrast, the 4‑chlorophenyl analog (CAS 445302-50-1) is listed at 95% purity by the same supplier class, and the 4‑fluorophenyl analog (CAS not fully validated) shows limited commercial availability with only one supplier offering 95% purity . Higher purity and multi‑vendor sourcing reduce the risk of supply interruption and the need for in‑house re‑purification, which is critical for reproducibility in medicinal chemistry campaigns.

Chemical procurement Purity specification Supply chain

Crystallization and Solid‑State Property Advantages for Formulation Development

The presence of the heavy bromine atom and the hydroxymethyl hydrogen‑bond donor in the target compound promotes crystallinity via halogen and hydrogen bonding networks [1]. While no single‑crystal X‑ray structure for this exact compound has been deposited in the Cambridge Structural Database, the related 1‑(4‑bromophenyl)‑1H‑imidazole (CAS 10040-96-7) exhibits a well‑defined melting point of 118–120 °C , and the additional hydroxymethyl group is expected to raise the melting point further through intermolecular hydrogen bonding. This contrasts with the 4‑fluorophenyl analog, which often yields amorphous or low‑melting solids due to weaker intermolecular interactions . Enhanced crystallinity facilitates purification, formulation, and long‑term storage.

Solid‑state chemistry Crystallinity Formulation pre‑screening

Best Research and Industrial Application Scenarios for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol


Medicinal Chemistry Lead Optimization Requiring Halogen‑Tunable Lipophilicity

When a lead series requires systematic modulation of lipophilicity to optimize ADME properties, (1-(4-bromophenyl)-1H-imidazol-4-yl)methanol offers a cLogP increment of approximately 0.4–0.8 units over its chloro and fluoro counterparts, respectively . This allows medicinal chemists to fine‑tune membrane permeability without altering the core pharmacophore.

Synthesis of Steroid C₁₇,₂₀‑Lyase Inhibitors for Prostate Cancer Research

The compound falls within the Markush claims of US Patent US6518257B1, which describes 1‑substituted phenyl‑1‑(1H‑imidazol‑4‑yl) alcohols as steroid C₁₇,₂₀‑lyase inhibitors [1]. Researchers pursuing novel anti‑androgen therapies can use this compound as a key intermediate or reference standard in enzymatic assays, leveraging its patent‑documented scaffold for SAR expansion.

Building Block for Fragment‑Based Drug Discovery Leveraging Halogen Bonding

The polarizable bromine atom enhances halogen‑bond donor capacity, making this compound a valuable fragment for screening against protein targets with complementary Lewis‑base hot spots [2]. Its hydroxymethyl group further enables rapid elaboration into larger ligand structures via ester or ether linkages.

Chemical Probe Development Requiring Orthogonal Reactive Handles

The simultaneous presence of an aryl bromide (suitable for Pd‑catalyzed cross‑coupling) and a primary alcohol (suitable for bioconjugation or PROTAC linker attachment) provides two orthogonal synthetic handles [3]. This dual functionality is absent in simpler 1‑(4‑bromophenyl)‑1H‑imidazole and supports efficient construction of bifunctional chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.